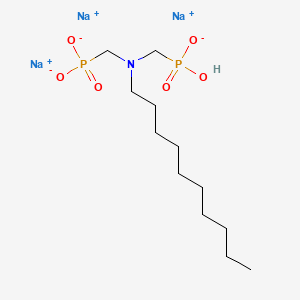

Trisodium hydrogen ((decylimino)bis(methylene))bisphosphonate

Vue d'ensemble

Description

Trisodium hydrogen ((decylimino)bis(methylene))bisphosphonate is a useful research compound. Its molecular formula is C12H26NNa3O6P2 and its molecular weight is 411.258. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

Trisodium hydrogen ((decylimino)bis(methylene))bisphosphonate is a member of the bisphosphonate family, compounds known for their ability to inhibit bone resorption and exhibit various biological activities. This article explores the biological activity of this compound, highlighting its mechanisms, potential therapeutic applications, and relevant research findings.

Overview of Bisphosphonates

Bisphosphonates are characterized by their two phosphonate groups, which confer significant biological activities, particularly in bone metabolism. They primarily function by inhibiting osteoclast-mediated bone resorption. The mechanism involves the inhibition of farnesyl diphosphate synthase (FDPS), an enzyme crucial in the mevalonate pathway, which is essential for the post-translational modification of small GTP-binding proteins that regulate osteoclast function .

The biological activity of bisphosphonates, including this compound, is largely attributed to their affinity for bone mineral and their ability to interfere with specific biochemical processes within bone cells. The following key mechanisms have been identified:

- Inhibition of Bone Resorption : Bisphosphonates bind to hydroxyapatite in bone, leading to their internalization by osteoclasts. Once inside these cells, they disrupt ATP metabolism by forming non-hydrolysable ATP analogs, which ultimately leads to osteoclast apoptosis .

- Targeting Enzymatic Pathways : The primary target for bisphosphonates is FDPS. Inhibition of this enzyme results in decreased synthesis of isoprenoid lipids necessary for the function and survival of osteoclasts .

- Non-Skeletal Effects : Recent studies have indicated that bisphosphonates may also exert effects beyond bone health, including anti-cancer properties and immunomodulatory effects through monocyte/macrophage pathways .

Case Studies and Experimental Data

- Anticancer Activity : Research has demonstrated that bisphosphonates can inhibit tumor growth and metastasis in various cancer models. For instance, studies involving zoledronic acid (a nitrogen-containing bisphosphonate) showed significant reductions in breast cancer metastasis to bone . this compound may exhibit similar properties due to its structural similarities.

- Inhibition of Pathogens : Bisphosphonates have shown efficacy against certain pathogens, including Mycobacterium tuberculosis. The compound's ability to inhibit specific enzymes involved in pathogen metabolism suggests potential applications in treating infectious diseases .

- Tissue Regeneration : Emerging research indicates that bisphosphonates can enhance tissue regeneration and repair processes. They have been found to increase stem cell lifespan and promote DNA repair mechanisms in various cellular contexts .

Comparative Analysis

The following table summarizes key findings regarding the biological activities of various bisphosphonates compared to this compound:

| Compound | Mechanism of Action | Key Findings |

|---|---|---|

| This compound | Inhibition of FDPS and ATP analog formation | Potential anticancer effects; pathogen inhibition |

| Zoledronic Acid | Inhibition of FDPS; apoptosis induction | Reduces breast cancer metastasis; anti-resorptive |

| Alendronate | Inhibition of osteoclasts | Effective in osteoporosis treatment; anti-resorptive |

| Clodronate | Metabolically incorporated into ATP analogs | Reduces pain in metastatic bone disease |

Propriétés

IUPAC Name |

trisodium;[decyl(phosphonatomethyl)amino]methyl-hydroxyphosphinate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H29NO6P2.3Na/c1-2-3-4-5-6-7-8-9-10-13(11-20(14,15)16)12-21(17,18)19;;;/h2-12H2,1H3,(H2,14,15,16)(H2,17,18,19);;;/q;3*+1/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVPASOHPEFRDDA-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCN(CP(=O)(O)[O-])CP(=O)([O-])[O-].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26NNa3O6P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00930570 | |

| Record name | Trisodium ({decyl[(hydroxyphosphinato)methyl]amino}methyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00930570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

411.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13973-45-0 | |

| Record name | Trisodium hydrogen ((decylimino)bis(methylene))bisphosphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013973450 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trisodium ({decyl[(hydroxyphosphinato)methyl]amino}methyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00930570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trisodium hydrogen [(decylimino)bis(methylene)]bisphosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.308 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.